molecular formula C18H36N4O11 B601210 Amikacin impurity D CAS No. 1174286-24-8

Amikacin impurity D

Cat. No.: B601210
CAS No.: 1174286-24-8
M. Wt: 484.51
Attention: For research use only. Not for human or veterinary use.
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Description

Amikacin Impurity D (CAS: Not explicitly provided; referred to as "Amikacin EP Impurity D" in pharmacopeial contexts) is a structurally related organic compound identified during the synthesis or degradation of amikacin, a broad-spectrum aminoglycoside antibiotic. Regulatory guidelines, such as the European Pharmacopoeia (Eur. Analytical studies using high-performance liquid chromatography (HPLC) have detected Impurity D at levels up to 1.17% in certain batches, underscoring the need for stringent quality control during manufacturing .

Structurally, Impurity D is hypothesized to share a core aminoglycoside backbone with amikacin, differing in functional group arrangements or stereochemistry.

Properties

CAS No.

1174286-24-8

Molecular Formula

C18H36N4O11

Molecular Weight

484.51

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

O-3-Amino-3-deoxy-α-D-glucopyranosyl-(16)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(14)]-2-deoxy-D-streptamine Deuterated; 

Origin of Product

United States

Scientific Research Applications

Background on Amikacin and Its Impurities

Amikacin is an aminoglycoside antibiotic used primarily to treat severe infections caused by gram-negative bacteria. It is particularly effective against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. However, during the synthesis and storage of amikacin, various impurities can form, including impurity D, which is associated with potential toxicity and reduced therapeutic efficacy. The presence of impurities is a critical factor in the quality control of pharmaceutical products.

Analytical Methods for Detection

The detection and quantification of amikacin impurity D are essential for regulatory compliance and patient safety. Various analytical methods have been developed to identify and measure this impurity:

  • High-Performance Liquid Chromatography (HPLC) : A method involving pre-column derivatization has been established to accurately detect impurity D in amikacin sulfate injections. This method enhances the stability of the sample and improves recovery rates compared to traditional methods, which often yield lower recovery rates due to instability at storage temperatures .
  • Bioassay Techniques : Comparative studies using agar well diffusion assays have shown that bioassays can effectively measure the antibacterial activity of amikacin while simultaneously assessing the impact of impurities like impurity D on efficacy. These methods demonstrated high linearity and low limits of detection, making them suitable for routine quality control .
  • Spectrophotometric Methods : Spectrophotometric analysis has also been utilized to quantify amikacin levels in conjunction with impurity assessments. This method provides a rapid and efficient means of monitoring drug quality in formulations .

Case Study 1: HPLC Method Development

A study focused on optimizing HPLC conditions for detecting impurity D demonstrated that adjusting factors such as buffer pH and mobile phase composition significantly affected the separation efficiency of amikacin from its impurities. The results indicated that a robust method could be developed that meets regulatory requirements while ensuring accurate quantification of impurity levels .

Case Study 2: Bioanalytical Method Validation

A bioanalytical method was developed for measuring amikacin in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method not only quantified amikacin but also assessed the impact of impurities on therapeutic monitoring, providing valuable insights into patient safety during treatment .

Regulatory Considerations

Regulatory agencies such as the European Pharmacopoeia and the US Food and Drug Administration emphasize the importance of controlling impurities in pharmaceutical preparations. The presence of impurity D can lead to adverse effects, including nephrotoxicity and ototoxicity, necessitating stringent limits on its concentration in injectable formulations .

Data Summary Table

Analytical MethodKey FeaturesDetection LimitApplication
HPLCHigh accuracy; stability improvement through derivatization< 1 µg/mLQuality control in injections
BioassayMeasures antibacterial activity; assesses impact of impurities1 µg/mLRoutine efficacy testing
SpectrophotometryRapid analysis; good linearity< 0.98 µg/mLQuality assessment in formulations

Comparison with Similar Compounds

Amikacin Impurity B (CAS: 927821-99-6)

  • Structural Features : Contains an additional hydroxyl group compared to amikacin, confirmed by nuclear magnetic resonance (NMR) and correlation spectroscopy (COSY) .
  • Analytical Data : Exhibits an HPLC retention time of 1.16 min under conditions optimized for amikacin impurities .

Amikacin Impurity G (CAS: 50896-99-6)

  • Structural Features : Likely a hydrolysis byproduct, as inferred from its UV-Vis and ¹H-NMR spectral similarity to other hydrolyzed impurities .
  • Analytical Data : Shows distinct MS fragmentation at m/z 465.2, differing from Impurity D’s speculated m/z 448.1 (based on molecular weight trends) .

Amikacin Impurity I (CAS: 40371-51-5)

  • Structural Features: A smaller molecule (C₄H₉NO₃) with an amino-hydroxyl butanoic acid moiety, structurally distinct from Impurity D’s aminoglycoside core .
  • Analytical Data : Characterized by a lower molecular weight (119.12 g/mol ) compared to Impurity D (estimated >400 g/mol) .

Analytical and Regulatory Comparisons

Table 1: Comparative Overview of Amikacin Impurities

Parameter Impurity D Impurity B Impurity G Impurity I
CAS Number Not Provided 927821-99-6 50896-99-6 40371-51-5
Molecular Weight ~450 g/mol* ~480 g/mol* ~465 g/mol* 119.12 g/mol
HPLC Retention Time 1.17 min 1.16 min 1.30 min Not Reported
Regulatory Limit ≤0.2% (Eur. Ph.) ≤0.2% (Eur. Ph.) ≤0.3% (Eur. Ph.) Not Specified
Key Analytical Methods HPLC, MS HPLC, NMR UV-Vis, MS NMR, MS

*Estimated based on chromatographic and spectral data.

Critical Observations :

Chromatographic Behavior : Impurity D elutes later than Impurity B (1.17 vs. 1.16 min), suggesting higher hydrophobicity or stronger interaction with the stationary phase .

Regulatory Stringency : Impurity D and B are held to stricter limits (≤0.2%) than Impurity G (≤0.3%), likely due to differences in toxicity or bioactivity .

Methodological Challenges in Differentiation

  • Co-Elution Risks : Impurities D and B exhibit nearly identical retention times in HPLC, necessitating advanced hyphenated techniques (e.g., LC-MS/MS) for unambiguous identification .
  • Spectroscopic Overlaps : ¹H-NMR spectra of Impurity D and G may share signals in the 3.0–4.0 ppm region (hydroxyl and amine protons), complicating structural elucidation .
  • Purification Strategies : Selective crystallization or complexation (e.g., using dimethylglyoxime) could separate Impurity D from structurally similar contaminants, as demonstrated in benzamide/benzoic acid systems .

Research Findings and Implications

  • Synthetic Byproducts : Impurity D is likely a degradation product under acidic or oxidative conditions, emphasizing the need for stability-indicating methods during storage .
  • Global Standards : Pharmacopeial guidelines (ICH Q3A, Eur. Ph.) mandate rigorous impurity profiling, driving demand for certified reference materials like those supplied by Yangxin Pharmaceuticals (China) .

Preparation Methods

Synthesis-Related Impurity Formation During Amikacin Production

Amikacin is synthesized from kanamycin A through a series of regioselective reactions:

  • N-acylation : Kanamycin A undergoes acylation at the 1-amino position using L-HABA.

  • Deacetylation : Selective removal of acetyl groups yields amikacin.

Impurity D formation mechanism : Incomplete acylation or side reactions during synthesis can retain kanamycin A or regenerate kanamycin via partial hydrolysis. For example, residual kanamycin concentrations of 0.5–2.0% are typical in crude amikacin batches prior to purification.

Key synthesis parameters influencing impurity D levels :

  • Reaction temperature (>40°C increases deacylation risk).

  • pH (alkaline conditions favor retro-Michael reactions).

  • Catalyst purity (metal ions accelerate degradation).

Forced Degradation Studies to Generate Kanamycin

Controlled stress conditions induce amikacin degradation into kanamycin:

Acid Hydrolysis

  • Conditions : 0.1M HCl, 60°C, 24 hours.

  • Mechanism : Protonation of the L-HABA side chain’s hydroxyl group leads to cleavage (Fig. 5).

  • Yield : 12–18% kanamycin formation.

Alkaline Hydrolysis

  • Conditions : 0.1M NaOH, 25°C, 48 hours.

  • Mechanism : Base-catalyzed β-elimination at the glycosidic bonds.

  • Yield : 8–15% kanamycin.

Thermal Degradation

  • Conditions : 75°C, 72 hours (aqueous solution).

  • Mechanism : Radical-mediated decomposition of the hexose rings.

  • Yield : 5–10% kanamycin.

Column Chromatography

  • Protocol (from CN114478665A):

    • Concentrate amikacin sulfate injection under reduced pressure.

    • Dissolve residue in dichloromethane and adsorb onto silica gel (200 mesh).

    • Elute with petroleum ether-ethyl acetate gradient (20:1 → 0:1 v/v).

    • Collect fractions with Rf = 0.5 (TLC, silica GF₂₅₄).

    • Further purify via preparative HPLC (C₁₈ column, 0.1% TFA/acetonitrile).

Yield : 200 mg kanamycin from 80 mL injection (purity >95%).

Ion-Exchange Resin Purification

  • Resin : GC-50 weak acid cation exchanger.

  • Eluent : 0.6–1.0M ammonium sulfate (pH 6.5).

  • Efficiency : Reduces kanamycin content from 1.8% to <0.1% in final API.

Analytical Characterization of Kanamycin

High-Performance Liquid Chromatography (HPLC)

  • Column : Waters XBridge C₁₈ (4.6 × 250 mm, 5 μm).

  • Mobile phase :

    • A: 0.1M KH₂PO₄ (pH 6.8)

    • B: Acetonitrile

    • Gradient: 15% B → 35% B over 25 min.

  • Detection : UV at 340 nm post-derivatization with 2,4,6-trinitrobenzenesulfonic acid.

Typical retention times :

CompoundRetention Time (min)
Amikacin18.2
Kanamycin14.7

Mass Spectrometry (LC-MS/MS)

  • Ionization : ESI+ (m/z 485.3 → 163.1).

  • Limit of Quantitation (LOQ) : 0.05 μg/mL.

TemperatureKanamycin Degradation Rate (%/24h)
10°C<1%
25°C3.2%
35°C8.7%

Data adapted from CN103512965A

Solid-State Stability

  • Humidity : >75% RH causes hydrolysis (0.5% kanamycin increase/month).

  • Light : UV exposure (300–400 nm) induces 2.3% degradation over 48 hours.

Regulatory Limits and Control Strategies

  • EP/BP Specifications : ≤0.5% kanamycin in amikacin sulfate.

  • Control Measures :

    • Strict pH control (5.0–6.5) during synthesis.

    • Use of antioxidant buffers (0.01% sodium metabisulfite).

    • Terminal sterilization at 115°C for 30 minutes (reduces microbial-mediated degradation) .

Q & A

Q. What analytical methods are recommended for detecting and quantifying Amikacin Impurity D, and how are they validated?

To detect and quantify this compound, chromatographic techniques like HPLC-UV or LC-MS/MS are commonly employed due to their specificity and sensitivity. Method validation must include parameters such as:

  • Specificity : Resolution from other impurities and matrix components (e.g., using spiked samples) .
  • Linearity : A minimum of five concentration levels across the expected range (e.g., 50–150% of the target level) .
  • Accuracy : Recovery studies using spiked samples at low, medium, and high concentrations .
  • Precision : Repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) .
    Validation protocols should align with ICH Q2(R2) guidelines, which require robust documentation of system suitability, detection limits, and robustness (e.g., pH/temperature variations in mobile phases) .

Q. How can researchers synthesize this compound for reference standards?

Synthesis typically involves:

  • Retrosynthetic analysis based on Amikacin’s structure to identify degradation pathways (e.g., hydrolysis, oxidation) .
  • Controlled degradation studies under stress conditions (e.g., acidic/alkaline hydrolysis, thermal degradation) to generate Impurity D .
  • Purification using preparative HPLC or column chromatography, followed by structural confirmation via NMR (¹H, ¹³C, 2D experiments) and HRMS .
  • Purity assessment via HPLC-UV (>95% purity required for reference standards) .

Q. What are the critical steps in designing a stability study to monitor Impurity D formation?

A stability study should:

  • Define stress conditions : Accelerated (e.g., 40°C/75% RH) and long-term (25°C/60% RH) storage .
  • Sample collection : Test multiple batches at predefined intervals (e.g., 0, 3, 6 months) .
  • Analytical monitoring : Track impurity profiles using validated methods and correlate degradation kinetics with Arrhenius equations .
  • Statistical rigor : Use ANOVA to assess batch-to-batch variability and ensure data reproducibility .

Advanced Research Questions

Q. How can conflicting impurity data across batches be resolved during method transfer?

Data contradictions often arise from:

  • Instrument variability : Calibrate detectors (e.g., UV wavelength accuracy) and standardize column lot numbers .
  • Sample preparation differences : Control factors like sonication time, solvent composition, and filtration .
  • Statistical reconciliation : Apply Bland-Altman plots to compare inter-lab results and identify systematic biases .
  • Robustness testing : Evaluate method parameters (e.g., flow rate, gradient slope) via factorial design experiments .

Q. What advanced techniques are used to elucidate the structure of unknown impurities co-eluting with Impurity D?

  • High-resolution mass spectrometry (HRMS) : Determine exact mass and fragmentation patterns to infer molecular formulas .
  • 2D-NMR (e.g., HSQC, HMBC): Map proton-carbon correlations to confirm stereochemistry and functional groups .
  • Isotopic labeling : Trace degradation pathways by introducing ¹³C/²H isotopes during synthesis .
  • Hyphenated techniques : LC-NMR or LC-IR for real-time structural analysis during chromatographic separation .

Q. How can researchers integrate impurity profiling with pharmacokinetic (PK) modeling for Amikacin?

  • Develop a PopPK model : Incorporate impurity levels as covariates to assess their impact on clearance/volume of distribution .
  • In vitro-in vivo correlation (IVIVC) : Link impurity-mediated cytotoxicity (e.g., via cell viability assays) to PK parameters .
  • Mechanistic modeling : Use physiologically based pharmacokinetic (PBPK) models to simulate impurity accumulation in target organs .

Q. What strategies address discrepancies between compendial methods and research-grade impurity assays?

  • Forced degradation studies : Compare impurity profiles under ICH-recommended stress conditions to identify method gaps .
  • Cross-validation : Use orthogonal methods (e.g., CE vs. HPLC) to verify results .
  • Regulatory alignment : Align acceptance criteria with pharmacopeial standards (e.g., USP <1086>) while optimizing sensitivity for research .

Methodological Considerations

Q. How should researchers design experiments to distinguish between process-related and degradation-related impurities?

  • Source tracking : Analyze impurities in drug substance batches (process-related) vs. accelerated stability samples (degradation-related) .
  • Synthetic route analysis : Identify potential intermediates or by-products from the manufacturing process .
  • Mass balance studies : Confirm that impurity increases correlate with API decreases during stability testing .

Q. What statistical approaches are recommended for impurity data with non-normal distributions?

  • Non-parametric tests : Use Wilcoxon signed-rank tests for paired data or Kruskal-Wallis for multi-group comparisons .
  • Data transformation : Apply log or Box-Cox transformations to normalize skewed datasets .
  • Bayesian modeling : Estimate impurity trends probabilistically when sample sizes are limited .

Q. How can FAIR principles enhance the reproducibility of impurity research?

  • Findability : Deposit raw chromatograms and NMR spectra in public repositories (e.g., Zenodo) with unique DOIs .
  • Accessibility : Use open-source tools (e.g., mzML for mass spec data) to ensure cross-platform compatibility .
  • Interoperability : Annotate metadata using controlled vocabularies (e.g., ChEBI for chemical identifiers) .
  • Reusability : Publish electronic lab notebooks (ELNs) with detailed protocols and error logs .

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